molecular formula C15H15N3O3S3 B2372490 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946301-03-7

4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2372490
CAS No.: 946301-03-7
M. Wt: 381.48
InChI Key: NPCSJMXHMQJWMW-UHFFFAOYSA-N
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Description

4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Scientific Research Applications

4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with a nitrile under acidic conditions to form the oxadiazole ring . The piperidine and thienylsulfonyl groups can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the thienyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted piperidines.

Mechanism of Action

The mechanism of action of 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

  • 1,2,4-Oxadiazole
  • 1,3,4-Oxadiazole
  • 1,2,5-Oxadiazole

Uniqueness

4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is unique due to the presence of both thienyl and piperidine groups, which confer distinct electronic and steric properties. This makes it particularly useful in the development of new materials and pharmaceuticals with specific desired properties .

Properties

IUPAC Name

3-thiophen-2-yl-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S3/c19-24(20,13-4-2-10-23-13)18-7-5-11(6-8-18)15-16-14(17-21-15)12-3-1-9-22-12/h1-4,9-11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCSJMXHMQJWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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